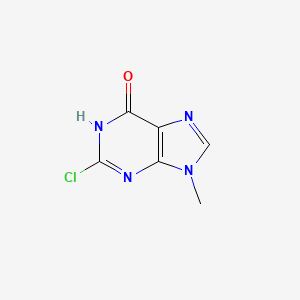

2-Chloro-9-methyl-3H-purin-6(9H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

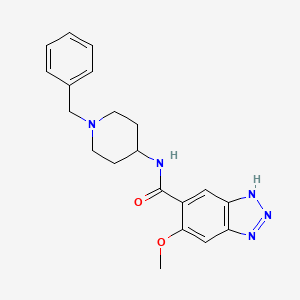

2-Chloro-9-methyl-3H-purin-6(9H)-one, also known as 2-chloro-9-methylpurine-6-one, is a synthetic purine derivative. It is a white solid with a molecular weight of 215.59 g/mol. 2-Chloro-9-methyl-3H-purin-6(9H)-one is a biologically active compound with potential applications in the pharmaceutical, medical and biotechnological fields.

Applications De Recherche Scientifique

Interaction with Biological Systems

- 2-Chlorodeoxyadenosine, a derivative of 2-Chloro-9-methyl-3H-purin-6(9H)-one, has shown significant activity in patients with previously untreated chronic lymphocytic leukemia (CLL), demonstrating major responses in clinical trials (Saven et al., 1995).

- The compound is also effective in treating disseminated Langerhans cell histiocytosis (LCH), with reported cases of complete responses and partial responses in patients treated with 2-chlorodeoxyadenosine (Pardanani et al., 2003).

- In a separate study, lasting remissions in hairy-cell leukemia were induced by a single infusion of 2-chlorodeoxyadenosine, suggesting its high efficacy in treating this specific type of leukemia (Piro et al., 1990).

Metabolic Pathways and Toxicokinetics

- The metabolic and excretion pathways of derivatives of 2-Chloro-9-methyl-3H-purin-6(9H)-one, such as BIIB021 (an HSP90 inhibitor), have been thoroughly investigated in animal models. These studies provide insight into the compound's metabolism, primarily via hydroxylation, O-demethylation, and glutathione conjugation, and its excretion pathways, predominantly through feces/bile (Xu et al., 2013).

- Furthermore, studies have elucidated the metabolism and pharmacokinetics of other derivatives, like CP-945,598, highlighting the extensive metabolism and elimination pathways, primarily mediated by CYP3A4/3A5, after oral administration in humans (Miao et al., 2012).

Propriétés

IUPAC Name |

2-chloro-9-methyl-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDFINQSCGJTCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=C(NC2=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189858 |

Source

|

| Record name | 6H-Purin-6-one, 2-chloro-1,9-dihydro-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-9-methyl-3H-purin-6(9H)-one | |

CAS RN |

36323-92-9 |

Source

|

| Record name | 6H-Purin-6-one, 2-chloro-1,9-dihydro-9-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036323929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6H-Purin-6-one, 2-chloro-1,9-dihydro-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1497704.png)

![2-(1H-Pyrazol-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1497748.png)